1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile
Overview
Description
1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile is a heterocyclic compound with the molecular formula C9H5NO2SThis compound has gained significant attention in the scientific community due to its potential biological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile typically involves the oxidation of benzothiophene derivatives. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the sulfone group (1,1-dioxide) into the benzothiophene ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar oxidation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides (e.g., sodium borohydride), catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted benzothiophene derivatives .
Scientific Research Applications
1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile is not fully understood. its biological effects are believed to be mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound without the sulfone and nitrile groups.
Benzothiophene-5-carbonitrile: Lacks the sulfone group.
1,1-Dioxo-1lambda6-benzothiophene: Lacks the nitrile group.
Uniqueness
1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile is unique due to the presence of both the sulfone and nitrile groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,1-dioxo-1-benzothiophene-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO2S/c10-6-7-1-2-9-8(5-7)3-4-13(9,11)12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJNIKPFEFOXKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2(=O)=O)C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-24-4 | |
Record name | 1,1-dioxo-1lambda6-benzothiophene-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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